3-Bromo-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-4-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3BrF3N It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by a bromine atom and a trifluoromethyl group, respectively
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the bromine atom and the trifluoromethyl group enhances its reactivity and binding affinity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been found to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The bromine atom and the trifluoromethyl group facilitate strong binding to active sites of enzymes, leading to either inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on cell signaling and gene expression, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . These metabolic reactions can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can interact with nuclear receptors, affecting gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the direct bromination using bromine in the presence of a catalyst or under specific reaction conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and yield. The use of vapor-phase reactors, which include a catalyst fluidized-bed phase and an empty phase, has been reported to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Coupling Products: Biaryl compounds are commonly obtained from coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-4-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to develop pharmaceuticals with enhanced biological activity. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs .
Industry: In the agrochemical industry, derivatives of this compound are used in the formulation of pesticides and herbicides. These compounds exhibit improved efficacy and environmental stability .
Mechanism of Action
The mechanism by which 3-Bromo-4-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
- 3-Bromo-4-methylpyridine
- 4-(Trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness: Compared to its analogs, 3-Bromo-4-(trifluoromethyl)pyridine offers a unique combination of bromine and trifluoromethyl groups on the pyridine ring. This dual substitution pattern provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNNLECPNPMTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601427 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936841-70-2 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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